molecular formula C7H9NO2 B1353249 (E)-2-cyanohex-2-enoic acid CAS No. 869-00-1

(E)-2-cyanohex-2-enoic acid

Cat. No.: B1353249
CAS No.: 869-00-1
M. Wt: 139.15 g/mol
InChI Key: RMCPVXOVNVHHAJ-GQCTYLIASA-N
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Description

(E)-2-cyanohex-2-enoic acid is an organic compound characterized by the presence of a cyano group (–CN) and a carboxylic acid group (–COOH) attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-2-cyanohex-2-enoic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between malonic acid derivatives and aldehydes or ketones. The reaction typically requires a base catalyst, such as piperidine or pyridine, and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques, such as crystallization or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyanohex-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-2-cyanohex-2-enoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-cyanohex-2-enoic acid involves its interaction with various molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyanoacrylic acid
  • 2-cyanopropenoic acid
  • 2-cyanobutenoic acid

Uniqueness

(E)-2-cyanohex-2-enoic acid is unique due to its specific structural features, including the position of the cyano and carboxylic acid groups on the hexene backbone. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

(E)-2-cyanohex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-3-4-6(5-8)7(9)10/h4H,2-3H2,1H3,(H,9,10)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCPVXOVNVHHAJ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418212
Record name (E)-2-cyanohex-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869-00-1
Record name NSC71883
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-2-cyanohex-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-2-HEXENOIC ACID
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